molecular formula C15H20BNO3 B1446426 N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide CAS No. 874363-18-5

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

Cat. No.: B1446426
CAS No.: 874363-18-5
M. Wt: 273.14 g/mol
InChI Key: WKGCJEIDCOQEPG-UHFFFAOYSA-N
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Description

“N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide” is a chemical compound with the CAS Number: 874363-18-5 . It has a molecular weight of 273.14 .


Synthesis Analysis

The synthesis of this compound might involve the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .


Molecular Structure Analysis

The linear formula of this compound is C15H20BNO3 . For more detailed structural information, you may refer to the InChI code and InChI key provided in the product documentation .


Chemical Reactions Analysis

This compound might be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It might also be used in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s refractive index is 1.396 (lit.) , and it has a density of 0.882 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide compounds are synthesized using Pd-catalyzed borylation of arylbromides, which is more effective for arylbromides bearing sulfonyl groups compared to conventional methods (Takagi & Yamakawa, 2013).

  • Structural Analysis : The molecular structures of these compounds have been confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations have been used for further structural analysis (Huang et al., 2021).

Polymerization and Copolymer Applications

  • Polymerization Process : These compounds have been used in initiating Suzuki-Miyaura chain growth polymerization for creating heterodisubstituted polyfluorenes. This has applications in creating stable nanoparticles with high fluorescence emission, potentially useful in biological imaging (Fischer, Baier, & Mecking, 2013).

  • Use in Fluorescent Probes : Boronate ester fluorescence probes derived from this compound have been synthesized for the detection of hydrogen peroxide, showing potential in explosive detection (Lampard et al., 2018).

Metal Ion Detection and Sensory Properties

  • Fluorescent Sensors for Metal Ions : Polymers containing this compound units exhibit solvatochromic fluorescence and have been used as sensors for detecting metal ions like Fe3+ and Cr3+ with high selectivity and sensitivity (Li et al., 2022).

  • Application in Boron Neutron Capture Therapy (BNCT) : Boronated phosphonium salts containing derivatives of this compound have been explored for their cytotoxicity and boron uptake in cells, indicating potential applications in BNCT for cancer treatment (Morrison et al., 2010).

Safety and Hazards

The compound is classified under Hazard Classifications Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 - Water-react 2 . It’s recommended to handle it with care and follow safety guidelines.

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-6-13(18)17-12-9-7-8-11(10-12)16-19-14(2,3)15(4,5)20-16/h6-10H,1H2,2-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGCJEIDCOQEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide
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N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

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